InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3
. Its canonical SMILES string is CC(C)(C)Si(C)OC1=CC=C(C=C1)CO
. The compound is sourced from various chemical suppliers and is widely used in laboratory settings for organic synthesis. It belongs to the broader class of silyl ethers, which are characterized by the presence of silicon atoms bonded to organic groups. These compounds are crucial in organic chemistry due to their ability to stabilize reactive intermediates and protect functional groups during chemical reactions.
The synthesis of 4-(tert-Butyldimethylsiloxy)benzyl alcohol typically involves the following steps:
While specific industrial methods for synthesizing this compound are not extensively documented, large-scale production generally follows similar laboratory protocols, optimized for efficiency, yield, and purity through automated systems that control reaction parameters precisely.
The molecular structure of 4-(tert-Butyldimethylsiloxy)benzyl alcohol features a benzyl group attached to a tert-butyldimethylsilyloxy moiety. Key structural characteristics include:
4-(tert-Butyldimethylsiloxy)benzyl alcohol participates in several key chemical reactions:
The mechanism of action for 4-(tert-Butyldimethylsiloxy)benzyl alcohol primarily revolves around its role as a protecting group in synthetic chemistry:
The physical and chemical properties of 4-(tert-Butyldimethylsiloxy)benzyl alcohol include:
4-(tert-Butyldimethylsiloxy)benzyl alcohol has diverse applications across several scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: